Acetic acid;9-bromononan-4-ol
CAS No.: 54314-62-4
Cat. No.: VC18579117
Molecular Formula: C11H23BrO3
Molecular Weight: 283.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 54314-62-4 |
---|---|
Molecular Formula | C11H23BrO3 |
Molecular Weight | 283.20 g/mol |
IUPAC Name | acetic acid;9-bromononan-4-ol |
Standard InChI | InChI=1S/C9H19BrO.C2H4O2/c1-2-6-9(11)7-4-3-5-8-10;1-2(3)4/h9,11H,2-8H2,1H3;1H3,(H,3,4) |
Standard InChI Key | CJLJSTITOCSCDL-UHFFFAOYSA-N |
Canonical SMILES | CCCC(CCCCCBr)O.CC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
The molecular formula of acetic acid;9-bromononan-4-ol is inferred as C₁₁H₂₃BrO₃, with a molecular weight of 283.203 g/mol . Its structure comprises a nine-carbon chain with a bromine atom at the terminal position (C9), a hydroxyl group at C4, and an acetyl group esterified to the hydroxyl oxygen (Figure 1). Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 283.203 g/mol | |
Exact Mass | 282.083 Da | |
LogP (Partition Coeff.) | 3.195 | |
Topological Polar SA | 57.53 Ų |
The compound’s lipophilicity (LogP > 3) suggests moderate solubility in organic solvents, aligning with its use in hydrophobic reaction environments .
Synthetic Methodologies
Bromoalcohol Precursor Synthesis
The synthesis of 9-bromononan-4-ol derivatives typically begins with bromoalcohol intermediates. For example, 9-bromononan-1-ol—a positional isomer—is prepared via bromination of 1,8-octanediol using aqueous HBr in benzene, yielding a 6:1 ratio of monobromo alkanol to diol . Subsequent oxidation or esterification steps introduce functional groups at specific positions.
Acetylation and Ester Formation
Acetylation of the hydroxyl group is achieved using acetic anhydride or acetyl chloride in the presence of a base. In a modified procedure, 9-bromo-1-nonanol acetate is synthesized by reacting 9-bromononan-1-ol with acetyl chloride under reflux, followed by purification via column chromatography (hexane:ethyl acetate) . This method achieves yields exceeding 95% .
Alternative Pathways: Ionic Hydrogenation
For branched analogs, ionic hydrogenation of alkyl anions with electrophilic units (e.g., bromochloroalkanes) is employed. A representative protocol involves:
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Reacting sodium hydride (2 eq.) with naphthoimidazolediones in DMF at 0°C.
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Adding bromochloroalkane (1.3 eq.) to form C–O bonds.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃): Signals at δ 3.54–3.51 (t, J = 6.76 Hz, 2H, CH₂Br) and δ 2.04 (s, 3H, CH₃COO) confirm the acetyl and bromoalkyl groups .
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¹³C NMR: Peaks at δ 170.8 (C=O), 66.5 (C-O), and 33.7 (C-Br) validate the ester and bromine positions .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) data for related compounds show exact mass matches within 0.005 Da of theoretical values, confirming molecular integrity .
Applications in Organic and Medicinal Chemistry
Pharmaceutical Intermediates
Bromoalkanols serve as precursors for nucleoside prodrugs. For instance, Japanese Patent JP2022546310A discloses phosphonate derivatives of adenine synthesized via coupling 9-bromononan-1-ol analogs with purine bases . These prodrugs exhibit enhanced bioavailability for antiviral therapies .
Peptidomimetic Synthesis
In antimalarial research, bromoalkyl chains are incorporated into peptidomimetics targeting Plasmodium N-myristoyltransferase. A study by Tate et al. utilized 9-bromononanoic acid (derived from 9-bromononan-1-ol) to synthesize lipidated inhibitors with IC₅₀ values < 100 nM .
Pheromone Analog Development
The German cockroach pheromone 3,11-dimethylnonacosan-2-one is synthesized using bromoalkanols as key intermediates, highlighting their utility in agrochemical research .
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